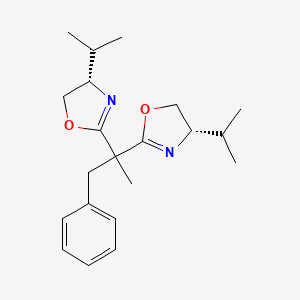![molecular formula C15H13ClO4 B3330383 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid CAS No. 693795-82-3](/img/structure/B3330383.png)
3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid
Overview
Description
3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as CHMB or Chloromethylbenzoic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 252.68 g/mol.
Scientific Research Applications
Plant Growth Regulation
Research on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, has demonstrated their role in plant growth regulation. Studies using tests like the wheat cylinder and pea segment tests have shown that certain chloro-substituted benzoic acids exhibit significant growth-promoting activities, with the position of the chlorine atom playing a crucial role in conferring this activity (Pybus, Smith, Wain, & Wightman, 1959).
Bioactive Compounds from Marine Fungi
Derivatives of phenoxy and benzoic acids, which are structurally related to 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, have been isolated from marine fungi like Aspergillus carneus. These compounds have shown promise in various biological applications, including antioxidant activities (He, Tian, Xu, Yu, Ji, Zhu, & Li, 2015).
Analytical Chemistry Applications
In analytical chemistry, derivatives of benzoic acid, including those with structural similarities to 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, are utilized for derivatization and gas chromatography (GC) analysis. These derivatives have been used to study various phenolic acids, demonstrating their applicability in chemical analysis and synthesis (Hušek, 1992).
Synthetic Chemistry and Ionophores
Synthetic carboxylic ionophores, which include compounds structurally related to 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, have been studied for their ability to form complexes with certain cations, showing potential in the field of ion-selective sensors and other chemical applications (Chikaraishi-Kasuga, Onoue, Osawa, Nakahama, Ohashi, & Yamaguchi, 1997).
properties
IUPAC Name |
3-[[2-chloro-4-(hydroxymethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c16-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)15(18)19/h1-7,17H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMGQLUSXOBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















